[2-(Cyclohexylmethoxy)phenyl]methanamine
Description
Properties
IUPAC Name |
[2-(cyclohexylmethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAYQGHLKLBVTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohexylmethoxy)phenyl]methanamine typically involves the reaction of cyclohexylmethanol with a phenylmethanamine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclohexylmethoxy)phenyl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the methoxy or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to [2-(Cyclohexylmethoxy)phenyl]methanamine exhibit significant anticancer properties. A study focusing on derivatives of chalcone, which includes structural elements similar to this compound, demonstrated strong anti-melanogenic activity in melanoma cell lines. Among these derivatives, specific configurations showed improved efficacy, with some compounds achieving IC50 values as low as 0.54 μM, indicating potent activity against cancer cells while maintaining low cytotoxicity .
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound Name | Structure | IC50 (μM) | Activity Level |
|---|---|---|---|
| Chalcone 21 | - | 0.88 | Strong |
| Chalcone 21-21 | - | 0.54 | Very Strong |
Selective Kinase Inhibition
The compound has potential applications as a selective inhibitor for cyclin-dependent kinases (CDKs), particularly CDK2. Research has shown that modifications to the structure can enhance selectivity and potency against specific kinases, making it a valuable tool for studying cell cycle regulation and cancer therapy . The structural modifications allow for competitive inhibition at the ATP binding site, which is crucial for kinase activity.
Table 2: Inhibition Potency of CDK Inhibitors
| Compound Name | CDK Target | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | CDK2 | 0.044 | 2000-fold over CDK1 |
| Compound B | CDK1 | 86 | - |
Neuropharmacological Effects
Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases. For instance, certain derivatives have shown antidepressant-like effects in animal models, indicating their capacity to modulate serotonin and norepinephrine pathways.
Case Study: Behavioral Effects
In a controlled study involving rodents, administration of this compound derivatives resulted in significant behavioral improvements in tests designed to assess depressive symptoms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound derivatives. Research suggests that specific substitutions at the phenyl ring can significantly alter the compound's efficacy against various biological targets. For example, the presence of hydroxyl or acetamido groups at certain positions has been correlated with enhanced anti-melanogenic activity .
Table 3: Structure-Activity Relationship Findings
| Position | Substituent | Effect on Activity |
|---|---|---|
| R1 | Cyclohexylmethoxy | Increased potency |
| R3 | Acetamido | Enhanced activity |
Mechanism of Action
The mechanism of action of [2-(Cyclohexylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituent type and position on the phenyl ring critically determine physicochemical and biological properties. Key analogs include:
Key Observations :
- Cycloalkyl vs. Aromatic Substituents : Cyclohexylmethoxy (target compound) and cyclopentyloxy () groups impart steric bulk, but cyclohexyl’s larger size may enhance lipophilicity (higher clogP) .
- Electron-Donating vs. Withdrawing Groups : Methoxy/ethoxy groups () are electron-donating, whereas trifluoromethyl () is electron-withdrawing, altering electronic density on the phenyl ring.
Physicochemical Properties
Lipophilicity (clogP) and solubility (clogS) are critical for drug-likeness. Data from analogs suggest trends:
*Estimated using computational tools (e.g., ChemAxon).
Key Observations :
Key Observations :
- The target compound’s cyclohexylmethoxy group may favor CNS penetration due to high lipophilicity, but this requires experimental validation.
- Heterocyclic cores (e.g., benzimidazole in ) often enhance antimicrobial activity, whereas ether-linked analogs (e.g., ) lack such data.
Biological Activity
Introduction
[2-(Cyclohexylmethoxy)phenyl]methanamine, also known by its CAS number 937600-73-2, is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological effects, mechanisms of action, and pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound comprises a phenyl ring substituted with a cyclohexylmethoxy group and an amine functionality. This unique structure may contribute to its diverse biological activities.
Target Interactions
Research indicates that compounds with similar structures can interact with various biological targets, including receptors and enzymes. For instance, benzothiazole derivatives, which share structural characteristics with this compound, have shown potent activity against Mycobacterium tuberculosis by inhibiting DprE1, a crucial enzyme for bacterial survival. This suggests that this compound may exhibit antimicrobial properties through similar mechanisms.
Biochemical Pathways
The compound's potential mechanisms may involve interference with cellular pathways related to cell wall synthesis and metabolic processes. Such interactions could lead to the inhibition of growth in pathogenic organisms or cancer cells.
Antimicrobial Properties
Studies on related compounds have demonstrated significant antimicrobial effects. For instance, derivatives of similar structures have been evaluated for their ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics . The potential for this compound to act as an antimicrobial agent warrants further investigation.
Anticancer Potential
The anticancer properties of structurally analogous compounds have been explored extensively. For example, certain benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . Given the structural similarities, it is plausible that this compound may also possess anticancer activity.
Pharmacokinetics
Pharmacokinetic studies on similar compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These studies indicate that such compounds can achieve therapeutic concentrations in biological systems. Understanding the pharmacokinetics of this compound is essential for assessing its viability as a therapeutic agent.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the efficacy of various benzothiazole derivatives against resistant bacterial strains highlighted the role of structural modifications in enhancing biological activity.
- Anticancer Efficacy : Research focusing on the anticancer properties of similar compounds revealed their capacity to inhibit tumor growth in vivo models. For example, compounds exhibiting similar amine functionalities were tested against human cancer organoids, showing significant reductions in tumor cell viability .
- Cardiovascular Effects : Some derivatives have been studied for their cardiovascular effects, demonstrating selective β-blocking properties comparable to established medications like metoprolol . This suggests potential therapeutic applications in cardiovascular diseases.
Data Tables
Q & A
Q. Key variables affecting yield/purity :
| Variable | Impact |
|---|---|
| Reaction temperature | Higher temps (80–100°C) accelerate alkylation but may increase side reactions. |
| Catalyst choice | Phase-transfer catalysts (e.g., TBAB) improve solubility in biphasic systems. |
| Purification method | Column chromatography (silica gel, eluent: hexane/ethyl acetate) yields >90% purity . |
How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Answer:
- ¹H NMR :
- Cyclohexyl protons: Multiplet at δ 1.2–1.8 ppm (axial/equatorial H).
- Methoxy group: Singlet at δ 3.3–3.5 ppm.
- Aromatic protons: Doublets (δ 6.8–7.2 ppm) due to substituent effects .
- IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-O-C (1250 cm⁻¹) confirm functional groups.
- MS : Molecular ion peak at m/z 247 (C₁₄H₂₁NO₂) with fragmentation patterns (e.g., loss of cyclohexylmethoxy group at m/z 106) .
What strategies resolve contradictory data on the biological activity of this compound across assays?
Answer: Contradictions often arise from assay-specific variables:
| Factor | Solution |
|---|---|
| Cell line variability | Use isogenic cell lines (e.g., HEK293 vs. HepG2) to isolate target-specific effects. |
| Solubility limitations | Optimize DMSO concentration (<0.1%) or use cyclodextrin-based delivery . |
| Metabolic instability | Pre-incubate with liver microsomes to assess CYP450-mediated degradation . |
Example : Inconsistent IC₅₀ values in kinase inhibition assays may reflect differences in ATP concentrations; standardize ATP levels (1 mM) .
How does the cyclohexylmethoxy substituent influence physicochemical properties compared to alkoxy analogs?
Answer:
| Property | Cyclohexylmethoxy | Methoxy/ethoxy |
|---|---|---|
| LogP | 3.2 (higher lipophilicity) | 1.8–2.5 |
| Solubility | Poor in water (<0.1 mg/mL) | Moderate (1–5 mg/mL) |
| Metabolic stability | Resistant to oxidative metabolism (vs. rapid demethylation of methoxy) . |
Rationale : The bulky cyclohexyl group reduces metabolic clearance but complicates formulation for in vivo studies.
What computational approaches predict binding interactions of this compound with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) :
- Target: Serotonin receptors (5-HT₁A).
- Key interactions: Hydrogen bonding between NH₂ and Asp116; hydrophobic contacts with cyclohexylmethoxy and Phe361 .
- MD Simulations (GROMACS) :
- Stability: RMSD <2 Å over 100 ns simulations in lipid bilayers.
- Free energy calculations (MM-PBSA) predict ΔG = -8.2 kcal/mol for 5-HT₁A binding .
How to design SAR studies for substituent variations on the phenyl ring?
Answer:
Step 1 : Synthesize analogs with substituents at para (X) and meta (Y) positions.
Step 2 : Test biological activity (e.g., IC₅₀ for enzyme inhibition):
| Substituent (Position) | IC₅₀ (μM) | Notes |
|---|---|---|
| -OCH₃ (X) | 12.5 | Moderate activity |
| -CF₃ (Y) | 5.2 | Enhanced lipophilicity |
| -Cl (X) | 8.7 | Improved metabolic stability . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
